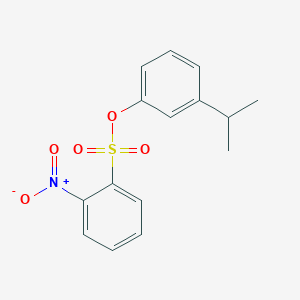
Acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- is a complex organic compound that features a benzylacetamido group attached to a triiodophenoxy moiety. This compound is notable for its unique structure, which includes three iodine atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- typically involves multiple steps. One common method starts with the iodination of phenol to produce 2,4,6-triiodophenol. This intermediate is then reacted with benzylacetamide in the presence of a suitable catalyst to form the desired compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- exerts its effects involves its interaction with specific molecular targets. The benzylacetamido group can form hydrogen bonds with biological molecules, while the triiodophenoxy moiety can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, (3-(N-benzylacetamido)-2,4-diiodophenoxy)-
- Acetic acid, (3-(N-benzylacetamido)-2,6-diiodophenoxy)-
- Acetic acid, (3-(N-benzylacetamido)-4,6-diiodophenoxy)-
Uniqueness
The presence of three iodine atoms in acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
24340-12-3 |
|---|---|
Molekularformel |
C17H14I3NO4 |
Molekulargewicht |
677.01 g/mol |
IUPAC-Name |
2-[3-[acetyl(benzyl)amino]-2,4,6-triiodophenoxy]acetic acid |
InChI |
InChI=1S/C17H14I3NO4/c1-10(22)21(8-11-5-3-2-4-6-11)16-12(18)7-13(19)17(15(16)20)25-9-14(23)24/h2-7H,8-9H2,1H3,(H,23,24) |
InChI-Schlüssel |
IKZLMCTVWBUSDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=C(C(=C(C=C2I)I)OCC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)








